Superior In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model
Antibacterial agent 104 (Compound 7) demonstrates significantly more potent in vivo antibacterial activity than the established veterinary pleuromutilin tiamulin [1]. This direct head-to-head comparison highlights its superior performance in reducing bacterial burden in a clinically relevant infection model.
| Evidence Dimension | In vivo antibacterial activity |
|---|---|
| Target Compound Data | Significantly more potent than tiamulin [1] |
| Comparator Or Baseline | Tiamulin (established pleuromutilin antibiotic) |
| Quantified Difference | Superior activity reported; a significant reduction in bacterial load versus tiamulin [1] |
| Conditions | Neutropenic murine thigh infection model with MRSA [1] |
Why This Matters
This in vivo efficacy benchmark against tiamulin is a critical differentiator, demonstrating that the structural modifications in Compound 7 translate to a meaningful improvement in controlling MRSA infection in a live organism, which is a key determinant for prioritizing this compound in advanced preclinical studies.
- [1] Liu Y, Wu C, Guan M, et al. Recent Advances in Pleuromutilin Derivatives as Antimicrobial Agents (2015–2025). ACS Infectious Diseases. 2026. View Source
